4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine
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Description
The compound “4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine” is a complex organic molecule that contains several interesting functional groups. These include a bromofuran, an oxadiazole, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The bromofuran and oxadiazole rings are likely to contribute to the overall stability of the molecule, while the piperidine ring may provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom in the bromofuran ring could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Safety and Hazards
Future Directions
The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as its biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, so this could be one possible direction for future research .
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-2-7-18-8-5-10(6-9-18)14-16-13(17-20-14)11-3-4-12(15)19-11/h1,3-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDSTSYHBSARPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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